molecular formula C20H17N5O3 B2492264 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2188279-15-2

7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2492264
CAS No.: 2188279-15-2
M. Wt: 375.388
InChI Key: IDXDFSYDLMEFOK-UHFFFAOYSA-N
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Description

7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a methoxybenzyl group, an amino group, and a phenyl group attached to a pyrimidopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidopyrimidine Core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine and benzaldehyde derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the nucleophilic substitution reaction where the methoxybenzyl group is introduced using reagents like methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Amination: The amino group is introduced through a reaction with ammonia or an amine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidopyrimidine core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    7-((2-methoxybenzyl)amino)-3-phenylpyrimidine-2,4(1H,3H)-dione: A structurally similar compound with slight variations in the pyrimidine core.

    7-((2-methoxybenzyl)amino)-3-phenylquinazoline-2,4(1H,3H)-dione: Another related compound with a quinazoline core instead of pyrimidopyrimidine.

Uniqueness

7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxybenzyl group, amino group, and phenyl group attached to a pyrimidopyrimidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-16-10-6-5-7-13(16)11-21-19-22-12-15-17(23-19)24-20(27)25(18(15)26)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDFSYDLMEFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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